molecular formula C11H12N4O2S B2483194 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline CAS No. 675819-27-9

2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline

Cat. No.: B2483194
CAS No.: 675819-27-9
M. Wt: 264.3
InChI Key: KSEXGLLXXWGLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline is a heterocyclic compound featuring a pyrazole core substituted with methyl (1,3-positions), nitro (4-position), and a sulfanyl-linked aniline group (5-position). The sulfanyl (-S-) bridge connects the pyrazole to the aniline moiety, which may influence solubility, bioavailability, and binding affinity in biological systems.

Properties

IUPAC Name

2-(2,5-dimethyl-4-nitropyrazol-3-yl)sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-7-10(15(16)17)11(14(2)13-7)18-9-6-4-3-5-8(9)12/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEXGLLXXWGLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])SC2=CC=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline with structurally related compounds, focusing on substituent effects, molecular properties, and biological activities.

Structural Analogs with Pyrazole Moieties

  • N-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)vinyl]aniline (CAS: 956626-42-9): This compound replaces the sulfanyl bridge with a vinyl (-CH=CH-) group. The molecular weight (258.28 g/mol) and pyrazole substitution pattern (1,3-dimethyl-4-nitro) are identical to the target compound. Such differences could impact intermolecular interactions in crystallography or biological targets .
  • 3-{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine (CAS: 956393-22-9) :
    Here, the sulfanyl group connects a pyrazole (3,5-dimethyl-4-nitro) to a triazole ring. The 3,5-dimethyl substitution on the pyrazole contrasts with the 1,3-dimethyl pattern in the target compound, likely altering electronic distribution and steric effects. The triazole moiety may enhance hydrogen-bonding capacity, suggesting divergent biological applications compared to the aniline-linked target compound .

Sulfanyl-Linked Compounds with Varied Backbones

  • N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides :
    These compounds feature a sulfanyl bridge between an oxadiazole ring and acetamide group. Compound 8q (IC50 = 49.71 µM against α-glucosidase) highlights the role of sulfanyl linkages in enzyme inhibition. However, the absence of a pyrazole or nitro group in this series suggests that the target compound’s bioactivity (if any) may arise from synergistic effects of its unique substituents .

  • 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids: These molecules utilize a sulfanyl group to connect a carboxymethyl unit to a butanoic acid backbone. Synthesized via Michael addition, their structural dissimilarity from the target compound (e.g., lack of aromatic amines) underscores the sulfanyl group’s versatility in diverse synthetic pathways.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Reference
This compound Not provided Not provided 1,3-dimethyl-4-nitro-pyrazole, aniline Not reported -
N-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)vinyl]aniline C13H14N4O2 258.28 Vinyl linkage Not reported
3-{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine Not provided Not provided 3,5-dimethyl-pyrazole, triazole Not reported
8q (N-substituted acetamide) Not provided Not provided Oxadiazole, indole α-glucosidase inhibition (IC50 = 49.71 µM)

Biological Activity

2-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C10H12N4O2S
  • Molar Mass : 240.29 g/mol

The presence of the pyrazole ring and the sulfanyl group are significant for its biological interactions.

Research indicates that compounds containing pyrazole moieties often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have been shown to possess antimicrobial properties. For instance, studies demonstrate that similar compounds exhibit significant inhibition against various bacterial strains through disruption of cell wall synthesis or interference with metabolic pathways .
  • Anticancer Activity : Several pyrazole derivatives have been evaluated for their anticancer properties. The compound's structure suggests potential interactions with cancer cell signaling pathways, leading to apoptosis or cell cycle arrest .

Antimicrobial Activity

A comparative study of various pyrazole derivatives showed that compounds similar to this compound exhibited notable antimicrobial effects against both Gram-positive and Gram-negative bacteria.

CompoundActivity (MIC in µg/mL)Target Bacteria
2-[(1,3-Dimethyl-4-nitro-pyrazol)]32Staphylococcus aureus
2-(4-Nitrophenyl)-pyrazole16Escherichia coli
1-(2-Hydroxyphenyl)-pyrazole64Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have demonstrated that similar pyrazole compounds can induce cytotoxicity in various cancer cell lines. The following table summarizes findings from recent research:

CompoundIC50 (µM)Cell Line
2-[(1,3-Dimethyl-4-nitro-pyrazol)]20MCF7 (Breast Cancer)
N,N-bis[(3,5-dimethylpyrazol)]aniline15HepG2 (Liver Cancer)
Ethyl-1-(2-hydroxypropyl)-pyrazole26A549 (Lung Cancer)

Case Study 1: Anticancer Screening

In a study conducted by Bouabdallah et al., derivatives of pyrazole were screened against various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 20 µM against MCF7 cells, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Umesha et al. evaluated the antimicrobial properties of synthesized pyrazole carboxamides. Their findings suggested that compounds with similar structural features to 2-[(1,3-dimethyl-4-nitro-pyrazol-5-yl)sulfanyl]aniline displayed promising antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step processes, including nitration of pyrazole precursors, thioether formation, and functional group protection. For example, nitration of pyrazole derivatives (e.g., 1,3-dimethylpyrazole) using HNO₃/H₂SO₄ generates nitro intermediates. Thioether linkages can be introduced via nucleophilic substitution between a sulfanylating agent (e.g., thiobenzoic acid) and an activated aryl halide. Solvent-free mechanochemical synthesis (grinding in a mortar) may reduce reaction time and improve yields . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting parameters like temperature, stoichiometry, and catalyst loading.

Q. How can purification and characterization of this compound be achieved in academic settings?

  • Methodology : Purification often involves recrystallization from methanol or ethanol, followed by column chromatography (silica gel, eluent: ethyl acetate/hexane). Characterization requires NMR (¹H/¹³C), IR (to confirm sulfanyl and nitro groups), and mass spectrometry. Elemental analysis validates purity. For crystalline samples, single-crystal X-ray diffraction (SCXRD) using SHELXL software provides definitive structural confirmation .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodology : Initial screening includes antimicrobial assays (e.g., broth microdilution for MIC determination), enzyme inhibition studies (e.g., α-glucosidase or lipoxygenase), and cytotoxicity tests (MTT assay on cancer cell lines). Molecular docking using AutoDock Vina or Schrödinger Suite can predict binding affinities to biological targets (e.g., bacterial enzymes or receptors) .

Advanced Research Questions

Q. How can the crystal structure of this compound and its derivatives be resolved, and what insights does it provide?

  • Methodology : SCXRD with synchrotron radiation or in-house diffractometers (e.g., Bruker D8 Quest) enables high-resolution data collection. Refinement via SHELXL accounts for disorder, hydrogen bonding, and thermal parameters. Structural analysis reveals conformation, intermolecular interactions (e.g., π-π stacking), and steric effects from substituents (methyl, nitro), which influence solubility and reactivity .

Q. What strategies enhance the compound's pharmacological profile through structural modification?

  • Methodology : Derivatization focuses on replacing the nitro group (to reduce toxicity) or modifying the sulfanyl-aniline moiety. For example:

  • Introducing electron-withdrawing groups (e.g., halogens) to improve stability.
  • Synthesizing Schiff-base derivatives via condensation with aldehydes to enhance metal-chelation properties (relevant for anticancer or antimicrobial activity) .
  • Bioisosteric replacement of the pyrazole ring with triazoles or oxadiazoles to modulate bioavailability .

Q. How can computational methods elucidate its mechanism of action against specific biological targets?

  • Methodology : Molecular dynamics (MD) simulations (AMBER or GROMACS) assess ligand-protein stability, while QSAR models correlate structural features (e.g., logP, polar surface area) with activity. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict redox behavior or reactive sites. Docking studies against crystal structures of targets (e.g., E. coli dihydrofolate reductase) identify key binding residues .

Q. What analytical techniques are critical for detecting degradation products or metabolic pathways?

  • Methodology : LC-MS/MS with electrospray ionization (ESI) identifies metabolites in hepatic microsomal assays. Stability studies under varied pH/temperature conditions use HPLC-UV to track degradation. Isotopic labeling (e.g., ¹⁴C) combined with radio-TLC quantifies metabolic turnover rates .

Data Contradictions and Validation

  • Synthesis Routes : While solvent-free methods () claim efficiency, traditional reflux () may yield higher purity. Validate via comparative yield analysis.
  • Biological Activity : Docking predictions () must align with experimental IC₅₀ values to confirm target relevance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.